2-(4-Iodophenyl)-1-morpholin-4-ylethanone
CAS No.: 364793-89-5
Cat. No.: VC8109487
Molecular Formula: C12H14INO2
Molecular Weight: 331.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 364793-89-5 |
|---|---|
| Molecular Formula | C12H14INO2 |
| Molecular Weight | 331.15 g/mol |
| IUPAC Name | 2-(4-iodophenyl)-1-morpholin-4-ylethanone |
| Standard InChI | InChI=1S/C12H14INO2/c13-11-3-1-10(2-4-11)9-12(15)14-5-7-16-8-6-14/h1-4H,5-9H2 |
| Standard InChI Key | CSZAUAONSDVMQU-UHFFFAOYSA-N |
| SMILES | C1COCCN1C(=O)CC2=CC=C(C=C2)I |
| Canonical SMILES | C1COCCN1C(=O)CC2=CC=C(C=C2)I |
Introduction
Chemical and Physical Properties
The compound exhibits distinct physicochemical characteristics critical for its handling and application in research:
Table 1: Key Physicochemical Properties
The structure is confirmed by spectroscopic data, including Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) . The InChI key (CSZAUAONSDVMQU-UHFFFAOYSA-N) and SMILES notation (C1COCCN1C(=O)CC2=CC=C(C=C2)I) further validate its configuration .
Synthesis and Manufacturing
While detailed synthetic protocols are proprietary, available data suggest the following general pathway:
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Morpholine Substitution: Reaction of 4-iodophenylacetyl chloride with morpholine under basic conditions.
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Purification: Column chromatography or recrystallization to achieve >98% purity .
Industrial-scale production emphasizes cost-effective iodination methods, such as using N-iodosuccinimide (NIS) in the presence of methanesulfonic acid . Challenges include minimizing di-iodinated byproducts, which are addressed through controlled reaction kinetics .
Applications in Pharmaceutical Research
Intermediate in Alectinib Synthesis
The compound serves as a precursor in the synthesis of Alectinib, a tyrosine kinase inhibitor used to treat non-small cell lung cancer. Its para-iodophenyl group facilitates Suzuki-Miyaura cross-coupling reactions to introduce morpholine-piperidine pharmacophores .
The Safety Data Sheet (SDS) recommends standard laboratory precautions, including gloves and eye protection .
Analytical Characterization
Spectroscopic Methods
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NMR: ¹H and ¹³C NMR confirm the morpholine and iodophenyl moieties .
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HRMS: Exact mass (331.13100) matches theoretical calculations .
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HPLC: Purity >98% verified via reverse-phase chromatography .
Chromatographic Techniques
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is employed for trace analysis in biological matrices, with a limit of detection (LOD) <1 ng/mL .
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